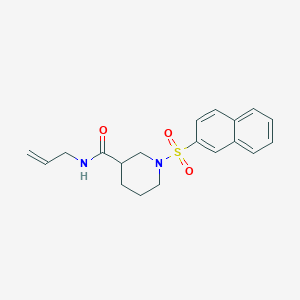![molecular formula C22H25N3O4S B4200885 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4200885.png)
4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide
描述
4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is commonly known as AMPPB and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7).
科学研究应用
AMPPB has been widely used in scientific research to study the role of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in various physiological and pathological conditions. This compound is a G protein-coupled receptor that is mainly expressed in the central nervous system and is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. Studies have shown that AMPPB can modulate the activity of this compound and can be used as a tool to investigate the physiological and pathological roles of this receptor.
作用机制
AMPPB acts as an antagonist of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide by binding to the allosteric site of the receptor. This binding results in the inhibition of the receptor activity, leading to a decrease in the release of neurotransmitters such as glutamate and GABA. The inhibition of this compound activity has been shown to have various effects on neuronal function, including the regulation of synaptic plasticity, memory formation, and anxiety-related behaviors.
Biochemical and Physiological Effects:
AMPPB has been shown to have various biochemical and physiological effects in different animal models. Studies have shown that AMPPB can improve cognitive function and memory in rodents. Additionally, AMPPB has been shown to have anxiolytic effects and can reduce anxiety-related behaviors in animal models. Furthermore, AMPPB has been shown to have neuroprotective effects and can reduce neuronal damage in various pathological conditions such as stroke and traumatic brain injury.
实验室实验的优点和局限性
AMPPB has several advantages as a tool for scientific research. It is a potent and selective antagonist of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide, which makes it a valuable tool for studying the physiological and pathological roles of this receptor. Additionally, AMPPB has been shown to have low toxicity and good bioavailability, which makes it suitable for in vivo experiments. However, there are also limitations to the use of AMPPB in lab experiments. It is a synthetic compound, which means that it may have off-target effects and may not accurately reflect the physiological effects of this compound inhibition. Additionally, the effects of AMPPB may vary depending on the experimental conditions and the animal model used.
未来方向
There are several future directions for the use of AMPPB in scientific research. One potential direction is the investigation of the role of 4-[allyl(methylsulfonyl)amino]-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, AMPPB could be used to study the effects of this compound inhibition on synaptic plasticity and learning and memory. Furthermore, the use of AMPPB in combination with other compounds could lead to the development of novel therapies for various neurological disorders.
属性
IUPAC Name |
4-[methylsulfonyl(prop-2-enyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-14-25(30(2,28)29)18-12-10-17(11-13-18)21(26)23-20-9-5-4-8-19(20)22(27)24-15-6-7-16-24/h3-5,8-13H,1,6-7,14-16H2,2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMOTZVUFRYPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(2,4-dimethoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B4200805.png)
![N'-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-4-fluorobenzohydrazide](/img/structure/B4200809.png)
![1-ethyl-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4200816.png)
![N-isopropyl-2,4,5-trimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4200822.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4200835.png)
![3-{[5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-3-phenylpropanoic acid](/img/structure/B4200837.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxy-3-nitrobenzyl)acetamide](/img/structure/B4200841.png)

![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4200856.png)
![[2-(1-adamantyloxy)ethyl]methylamine hydrochloride](/img/structure/B4200870.png)

![4-amino-N-{2-[(3-fluorobenzoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4200893.png)

![methyl 4-[({4-[(butylamino)sulfonyl]phenoxy}acetyl)amino]benzoate](/img/structure/B4200912.png)